N-3-Oxo-octanoyl-L-homoserine lactone

Quorum Sensing Agrobacterium tumefaciens TraR Activation

Researchers studying quorum sensing often encounter irreproducible results from impure or racemic AHL preparations. 3-Oxo-C8-HSL (CAS 147795-39-9) eliminates this variability: • Enantiomerically pure L-form (≥98%) - the native TraR autoinducer in A. tumefaciens; near-exclusive TraR activation among 32 tested AHL analogs • Validated agonist at 1-100 μM (traG::lacZ reporter); selective LasR antagonist (IC₅₀ = 0.11 μM) with 7.8-fold preference over LuxR • Proven in plant immunity priming (10 μM, 2-day pretreatment) and P. aeruginosa biofilm EPS studies at 1-50 μM Supplied as white crystalline solid; shipped with ice packs for stability.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 147795-39-9
Cat. No. B117115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-3-Oxo-octanoyl-L-homoserine lactone
CAS147795-39-9
SynonymsAAI-OOHL
CF1, A. tumefaciens
conjugation factor 1, Agrobacterium
N-(3-oxo-octanoyl)-L-homoserine lactone
N-(beta-ketooctanoyl)-L-HSL
N-(beta-oxooctan-1-oyl)-L-homoserine lactone
N-(beta-oxooctan-1-oyl)homoserine lactone
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC(=O)NC1CCOC1=O
InChIInChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1
InChIKeyFXCMGCFNLNFLSH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

3-Oxo-C8-HSL Product Overview


N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL, CAS 147795-39-9) is a naturally occurring acyl-homoserine lactone (AHL) that functions as the primary quorum sensing autoinducer in Agrobacterium tumefaciens, where it binds specifically to the TraR transcriptional activator to regulate Ti plasmid conjugation and copy number [1]. This compound is also produced by various other Gram-negative bacteria, including Pseudomonas aeruginosa and Yersinia ruckeri, as part of their cell-density-dependent communication systems [2]. With a molecular formula of C12H19NO4 and molecular weight of 241.28 g/mol, this L-enantiomer is commercially available at ≥97% purity for research applications in bacterial signaling, biofilm studies, and plant immunity priming .

A. tumefaciens quorum sensing signaling molecule (TraR autoinducer)
L-enantiomer naturally produced by Gram-negative bacteria
Research tool for plant immunity priming and biofilm studies

Why 3-Oxo-C8-HSL Cannot Be Substituted


Generic substitution of 3-oxo-C8-HSL with other acyl-homoserine lactones is precluded by strict structural specificity in quorum sensing systems. Signal recognition by LuxR-type receptors is determined by acyl chain length and C3 substitution, with TraR from A. tumefaciens exhibiting near-exclusive activation by 3-oxo-C8-HSL among 32 tested analogs [1]. Shorter-chain AHLs like 3-oxo-C6-HSL show >5-fold higher GC50 values and fail to activate TraR at physiological concentrations, while longer-chain variants such as 3-oxo-C12-HSL are recognized by LasR but not TraR, demonstrating orthogonal receptor selectivity [2]. Furthermore, the racemic DL-mixture (CAS 106983-27-1) differs fundamentally from the naturally occurring L-enantiomer in biological activity, with only the L-form being produced by bacteria and recognized by native receptors .

Acyl chain & C3-oxo specificity

TraR activation requires 3-oxo-C8 chain; shorter or longer AHLs may not activate or may shift receptor preference.

Receptor orthogonality

LasR- vs. TraR-selective AHLs are not interchangeable; 3-oxo-C12-HSL targets LasR but not TraR.

Enantiomer mismatch

Racemic DL-mixture contains only ~50% active L-form; D-enantiomer may interfere in some receptor systems.

Performance Evidence: 3-Oxo-C8-HSL vs. Analogs


Exclusive TraR Activation

In a systematic comparison of 3-oxo-C8-HSL and 32 related compounds for their ability to activate TraR-regulated gene expression in A. tumefaciens, only 3-oxo-C8-HSL was strongly stimulatory. Four compounds showed detectable activity only at high concentrations, while the remaining 28 compounds were completely inactive [1]. This demonstrates that 3-oxo-C8-HSL possesses a unique activation profile that cannot be replicated by structurally similar AHLs.

Exclusive TraR Activation
Head-to-head
3-oxo-C8-HSL strongly stimulatory; 28 of 32 structural analogs (87.5%) completely inactive; 4 compounds showed activity only at high concentrations.
Supports native TraR signaling context
A. tumefaciens wild-type; traG::lacZ reporter assay
Quorum Sensing Agrobacterium tumefaciens TraR Activation AHL Specificity

Plant Defense Priming in Arabidopsis

Pretreatment of Arabidopsis thaliana leaves with 10 µM 3-oxo-C8-HSL for 2 days significantly inhibits pathogen proliferation and increases activities of defense-related enzymes including peroxidase, catalase, phenylalanine ammonia-lyase, and superoxide dismutase . This priming effect is mediated through the salicylic acid signaling pathway and is specific to the L-enantiomer [1].

Plant Defense Priming
Data to verify
10 µM pretreatment reduced P. syringae pv. tomato DC3000 proliferation; increased peroxidase, catalase, PAL, and SOD activities.
Reported salicylic acid pathway-mediated priming
Arabidopsis detached leaf model; source-specific review recommended
Plant Immunity Pseudomonas syringae Defense Priming Arabidopsis thaliana

Bacterial Growth Inhibition Potency

In antibacterial assays against P. aeruginosa, 3-oxo-C8-HSL exhibited a GC50 (concentration for 50% growth inhibition) of >1250 µM in wild-type strains, with only 15% growth observed at the solubility limit [1]. In contrast, shorter-chain AHLs such as 3-oxo-C6-HSL showed substantially lower GC50 values (6970 ± 520 µM), while longer-chain AHLs like 3-oxo-C12-HSL were more potent (107 ± 2 µM) [1]. This intermediate activity profile reflects the compound's specific chain-length-dependent interactions with bacterial membranes and efflux systems.

Growth Inhibition (GC50)
Reported
3-oxo-C8-HSL: >1250 µM; 3-oxo-C6-HSL: 6970 ± 520 µM; 3-oxo-C12-HSL: 107 ± 2 µM.
Intermediate growth inhibition endpoint
P. aeruginosa wild-type; sub-inhibitory research context
Antibacterial Activity GC50 AHL Chain Length Pseudomonas aeruginosa

LasR/LuxR Receptor Antagonism Selectivity

In antagonist assays using E. coli LasR reporter strains, 3-oxo-C8-HSL inhibited LasR activation with an IC50 of 0.11 µM, demonstrating 16-fold greater antagonist potency compared to the non-oxo analog C8-HSL (IC50 = 1.75 µM) [1]. The compound also showed differential activity against LuxR (IC50 = 0.86 µM) and TraR (antagonist activity reported but IC50 not quantified under the same assay conditions), highlighting receptor-specific selectivity patterns [1].

Receptor Antagonism IC50
Head-to-head
LasR IC50 = 0.11 µM (3-oxo-C8-HSL) vs. 1.75 µM (C8-HSL); LuxR IC50 = 0.86 µM. 15.9-fold LasR preference over C8-HSL.
Defined antagonist profile for QS screening
E. coli LasR/LuxR reporter strains; LasR vs. LuxR selectivity context
Receptor Antagonism LasR LuxR IC50 Quorum Sensing Inhibition

Enantiomeric Purity: L- vs. DL-Mixture

N-3-Oxo-octanoyl-L-homoserine lactone (CAS 147795-39-9) is the naturally occurring L-enantiomer produced by bacterial LuxI-type synthases and recognized by LuxR-type receptors [1]. The racemic DL-mixture (Rac-3-oxo-C8-HSL, CAS 106983-27-1) contains both L- and D-enantiomers, with the D-enantiomer being biologically inert or acting as a competitive antagonist in some systems [2]. Commercial specifications for the L-enantiomer guarantee ≥97% purity with defined stereochemistry, whereas the racemic mixture contains only ~50% of the biologically active form .

Enantiomeric Purity
Specification review
L-enantiomer (CAS 147795-39-9) ≥97% purity; racemic DL-mixture contains ~50% active L-form. D-enantiomer may act as antagonist.
Enantiomer-specific control for consistent activity
Chiral HPLC confirmation; D-enantiomer activity context reviewed
Stereochemistry Enantiomer Specificity L- vs DL-AHL Quorum Sensing

Validated Applications of 3-Oxo-C8-HSL


A. tumefaciens Quorum Sensing & Ti Plasmid Conjugation

3-oxo-C8-HSL is the native autoinducer for TraR in A. tumefaciens and is the only AHL that strongly stimulates tra gene expression in wild-type strains [1]. Use at 100 nM for antagonist assays and 1-100 µM for reporter gene activation in traG::lacZ fusion strains [2]. Do not substitute with C8-HSL or 3-oxo-C6-HSL, which show >15-fold lower antagonist potency and negligible agonist activity respectively [2].

Plant Immunity Priming Against P. syringae

Pretreatment of Arabidopsis thaliana leaves with 10 µM 3-oxo-C8-HSL for 2 days confers resistance against P. syringae pv. tomato DC3000 via salicylic acid-dependent signaling [3]. This validated protocol enables reproducible studies of AHL-mediated plant defense priming. The effect is enantiomer-specific; racemic DL-mixtures will require twice the concentration to achieve equivalent active species .

P. aeruginosa Biofilm & EPS Under Environmental Stress

3-oxo-C8-HSL has been used to study the effects of pH, temperature, and salinity on extracellular polymeric substances (EPS) of P. aeruginosa biofilms . The compound's intermediate GC50 (>1250 µM) makes it suitable for sub-inhibitory concentration studies without confounding antibacterial effects [4]. For biofilm induction assays, typical concentrations range from 1-50 µM depending on strain background.

QS Inhibitor Screening & Receptor Antagonism

3-oxo-C8-HSL serves as a reference antagonist in LasR and LuxR reporter assays, with established IC50 values of 0.11 µM (LasR) and 0.86 µM (LuxR) [2]. These quantitative benchmarks enable normalization and comparison of novel QS inhibitors. The compound's selective antagonist profile (7.8-fold preference for LasR over LuxR) provides a defined control for multi-receptor screening panels [2].

Application
Selection Property
Validation Focus
A. tumefaciens TraR signaling studies
Native autoinducer specificity
TraR reporter gene activation context
Arabidopsis thaliana defense priming
Salicylic acid pathway-dependent response
Pathogen proliferation endpoint review
P. aeruginosa biofilm matrix studies
Sub-inhibitory concentration compatibility
EPS composition and stress response endpoints
LasR/LuxR antagonist screening
Defined receptor antagonism profile
Multi-receptor selectivity benchmarking

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